molecular formula C12H12N2O B7501273 N-(Quinolin-2-YL)propanamide

N-(Quinolin-2-YL)propanamide

Cat. No. B7501273
M. Wt: 200.24 g/mol
InChI Key: QAXHWMWOMJZFCA-UHFFFAOYSA-N
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Description

N-(Quinolin-2-YL)propanamide, also known as QPA, is a chemical compound that has shown potential in scientific research. It is a quinoline derivative that has been synthesized using various methods. QPA has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. In

Scientific Research Applications

  • Fluorescent Chemosensor Development :

    • N-(Quinolin-8-yl)propanamide derivatives are used in creating fluorescent chemosensors for detecting metal ions like Zn2+ in aqueous media. These chemosensors can distinguish Zn2+ from other metal ions like Cd2+ (Kim et al., 2016).
  • Interaction Studies with Amino and Carboxylic Acids :

    • Quinoline derivatives, including N-(Quinolin-8-yl)propanamide, have been synthesized and analyzed for their interaction with various amino acids and carboxylic acids. These studies are crucial for understanding the binding abilities of these compounds (Kalita et al., 2011).
  • PET Radioligand Development for Neuroinflammation Biomarkers :

    • N-Methyl-(quinolin-4-yl)oxypropanamides, related to N-(Quinolin-2-yl)propanamide, are being modified to develop new PET radioligands. These ligands target the translocator protein (TSPO), a biomarker of neuroinflammation (Brouwer et al., 2016).
  • Anticancer Activity :

    • Certain quinoline-based compounds, which include this compound derivatives, have shown effective anticancer activity. Their anticancer mechanisms include inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair (Solomon & Lee, 2011).
  • Antibacterial and Antimicrobial Applications :

    • Quinoline derivatives have been synthesized and evaluated for their antibacterial activities, showing promising results against various bacterial strains (Kidwai et al., 2000).
  • Corrosion Inhibition :

    • Studies have indicated that certain quinoline derivatives, such as 2-(quinolin-2-yl)quinazolin-4(3H)-one, can act as corrosion inhibitors for metals in acidic environments, demonstrating their potential in industrial applications (Zhang et al., 2016).

properties

IUPAC Name

N-quinolin-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-12(15)14-11-8-7-9-5-3-4-6-10(9)13-11/h3-8H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXHWMWOMJZFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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